molecular formula C26H47N B100145 6-Azacholestane CAS No. 16359-52-7

6-Azacholestane

Cat. No. B100145
CAS RN: 16359-52-7
M. Wt: 373.7 g/mol
InChI Key: YLKOZEVIQPQDJI-QKTBPOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azacholestane is a synthetic compound that has gained significant attention in the field of biochemistry and medicinal chemistry due to its unique structure and potential therapeutic applications. It is a cholesterol analog that contains a nitrogen atom in place of a carbon atom in the steroid ring system. This modification has been shown to alter the biological activity of cholesterol and may lead to the development of new drugs for various diseases.

Mechanism Of Action

The mechanism of action of 6-azacholestane is not fully understood, but it is believed to involve the modulation of various signaling pathways and gene expression. It has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates lipid metabolism and glucose homeostasis. It may also inhibit the activity of enzymes involved in cholesterol biosynthesis and uptake.

Biochemical And Physiological Effects

6-Azacholestane has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of insulin sensitivity, and the reduction of cholesterol levels. It may also have anti-inflammatory and antioxidant properties, which could contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 6-azacholestane in lab experiments is its unique structure, which may lead to the development of new drugs for various diseases. However, one limitation is that it is a synthetic compound and may not accurately reflect the biological activity of natural compounds.

Future Directions

There are several future directions for research on 6-azacholestane, including the development of new drugs for various diseases, the investigation of its mechanism of action, and the exploration of its potential as a diagnostic tool. Further research is needed to fully understand the biological activity of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 6-azacholestane involves several steps, including the conversion of cholesterol to the corresponding iodide, followed by the substitution of the iodide with an amine. The resulting amine is then oxidized to form the final product, 6-azacholestane.

Scientific Research Applications

6-Azacholestane has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disease. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In diabetes research, it has been found to improve insulin sensitivity and glucose metabolism. In cardiovascular research, it has been shown to reduce cholesterol levels and prevent atherosclerosis.

properties

CAS RN

16359-52-7

Product Name

6-Azacholestane

Molecular Formula

C26H47N

Molecular Weight

373.7 g/mol

IUPAC Name

(1R,3aS,3bS,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-cyclopenta[i]phenanthridine

InChI

InChI=1S/C26H47N/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-27-24-11-6-7-15-26(24,5)23(20)14-16-25(21,22)4/h18-24,27H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24?,25-,26-/m1/s1

InChI Key

YLKOZEVIQPQDJI-QKTBPOANSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CNC4[C@@]3(CCCC4)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CNC4C3(CCCC4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CNC4C3(CCCC4)C)C

synonyms

6-Azacholestane

Origin of Product

United States

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